

Diethoxy(methyl)vinylsilane: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diethoxy(methyl)vinylsilane*

Cat. No.: *B1346783*

[Get Quote](#)

An in-depth exploration of the synthesis, properties, and applications of a versatile organosilane coupling agent.

Introduction

Diethoxy(methyl)vinylsilane, a prominent organosilane, has garnered significant attention across various scientific and industrial domains. Its unique molecular architecture, featuring both a reactive vinyl group and hydrolyzable ethoxy groups, makes it a versatile chemical intermediate and coupling agent. This guide provides a comprehensive overview of **diethoxy(methyl)vinylsilane**, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental chemical and physical properties, explore its synthesis and reactivity, and discuss its current and potential applications, with a particular focus on its relevance in advanced materials and biotechnology.

Chemical Identity and Structure

Chemical Formula: C7H16O2Si[1]

Molecular Weight: 160.29 g/mol [1][2]

CAS Number: 5507-44-8[1][3][4][5]

Synonyms: Methylvinyldiethoxysilane, (Diethoxymethylsilyl)ethylene, Ethenyldiethoxymethylsilane[2][6]

The structure of **diethoxy(methyl)vinylsilane** is characterized by a central silicon atom bonded to a methyl group, a vinyl group, and two ethoxy groups.

Structure of **Diethoxy(methyl)vinylsilane**

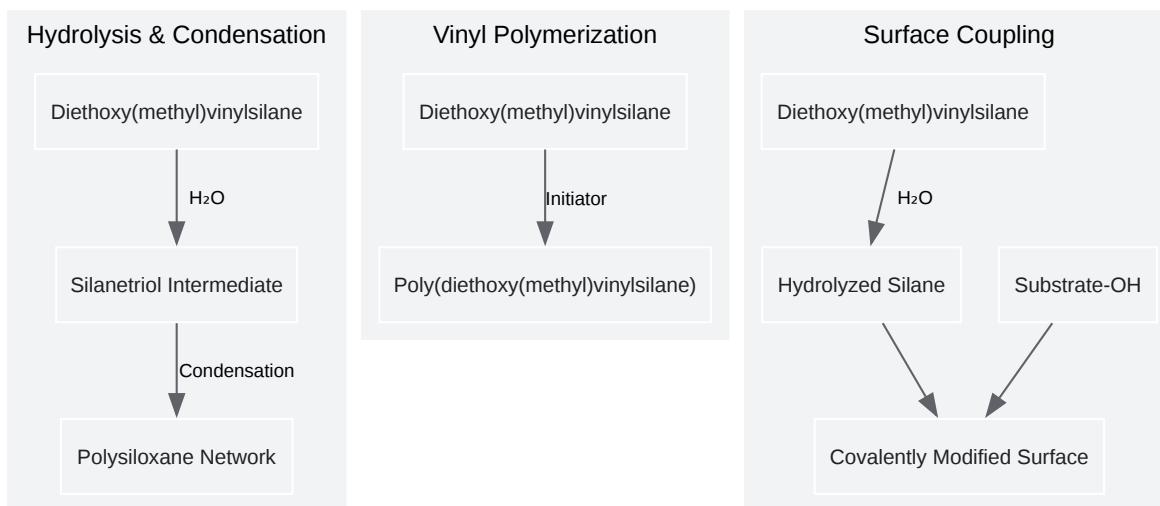
Caption: Molecular structure of **diethoxy(methyl)vinylsilane**.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **diethoxy(methyl)vinylsilane** is crucial for its handling, application, and the design of experimental protocols.

Property	Value	Reference
Appearance	Liquid	
Boiling Point	133-134 °C	[4]
Density	0.858 g/mL at 25 °C	[4]
Refractive Index (n _{20/D})	1.401	
Flash Point	17 °C (62.6 °F) - closed cup	

Synthesis and Reactivity


While a detailed synthesis protocol is beyond the scope of this guide, it is important to understand the general principles. **Diethoxy(methyl)vinylsilane** is typically synthesized via the hydrosilylation of acetylene with diethoxymethylsilane in the presence of a platinum catalyst.

The reactivity of **diethoxy(methyl)vinylsilane** is dictated by its two primary functional groups:

- Vinyl Group: The carbon-carbon double bond is susceptible to addition reactions, making it a valuable monomer for polymerization. It can also participate in hydrosilylation reactions.
- Ethoxy Groups: These groups are readily hydrolyzed in the presence of water to form silanol (Si-OH) groups. These silanols can then condense with each other or with hydroxyl groups on the surface of inorganic substrates, forming stable siloxane (Si-O-Si) or Si-O-substrate bonds. This dual reactivity is the cornerstone of its utility as a coupling agent.

Reactivity of Diethoxy(methyl)vinylsilane

Reactivity Pathways of Diethoxy(methyl)vinylsilane

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **diethoxy(methyl)vinylsilane**.

Applications in Research and Development

The unique properties of **diethoxy(methyl)vinylsilane** have led to its use in a variety of applications, particularly in materials science and as a surface modification agent.

Polymer Synthesis

The vinyl functionality of **diethoxy(methyl)vinylsilane** allows it to be used as a monomer or comonomer in the synthesis of silicone polymers. These polymers can be tailored to have specific properties, such as thermal stability, hydrophobicity, and dielectric constant, by controlling the degree of cross-linking through the hydrolysis and condensation of the ethoxy groups.

One notable application is in the preparation of benzocyclobutene (BCB) functionalized siloxanes, which are used as encapsulating resins in the microelectronics industry.^{[4][7]} It is

also used in the synthesis of polysiloxane modified tetraphenylethene (PTPESi), which shows promise as a sensor for the vapor phase detection of explosives.[4][7]

Surface Modification

The ability of **diethoxy(methyl)vinylsilane** to form covalent bonds with inorganic substrates makes it an excellent surface modification agent. This is particularly relevant in fields such as chromatography and biomaterials.

Experimental Protocol: Surface Modification of Silica Gel

This protocol outlines a general procedure for the surface modification of silica gel with **diethoxy(methyl)vinylsilane** to create a hydrophobic stationary phase for chromatography.

- Activation of Silica:
 - Suspend 10 g of silica gel in 100 mL of 1 M hydrochloric acid.
 - Stir the suspension at room temperature for 2 hours.
 - Filter the silica gel and wash with deionized water until the filtrate is neutral.
 - Dry the activated silica gel in an oven at 120 °C for 4 hours.
- Silanization:
 - In a round-bottom flask, suspend the activated silica gel in 100 mL of dry toluene.
 - Add 2 mL of **diethoxy(methyl)vinylsilane** to the suspension.
 - Reflux the mixture under a nitrogen atmosphere for 8 hours.
 - Allow the mixture to cool to room temperature.
- Washing and Curing:
 - Filter the modified silica gel and wash sequentially with toluene, methanol, and diethyl ether.

- Dry the functionalized silica gel under vacuum.
- Cure the material by heating at 100 °C for 2 hours to promote the formation of stable siloxane bonds.

This surface modification can enhance the chromatographic properties in cation-exchange processes.[4][7]

Safety and Handling

Diethoxy(methyl)vinylsilane is a flammable liquid and vapor.[2] It can cause skin and serious eye irritation.[2] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled and may cause respiratory irritation.[2]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]
- Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8]
- Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[8]

Handling and Storage:

- Keep away from heat, sparks, open flames, and hot surfaces.[8][9]
- Keep the container tightly closed in a dry and well-ventilated place.[9]
- Store under an inert atmosphere as the material is moisture-sensitive.[8][9]

Conclusion

Diethoxy(methyl)vinylsilane is a versatile and valuable chemical for a wide range of applications in scientific research and industrial development. Its dual reactivity allows for the synthesis of advanced polymers and the functionalization of surfaces, opening up possibilities in fields from microelectronics to biotechnology. A thorough understanding of its properties and safe handling procedures is essential for harnessing its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Silane, ethenyldiethoxymethyl- | C7H16O2Si | CID 79646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5507-44-8 | Diethoxy(methyl)(vinyl)silane - AiFChem [aifchem.com]
- 4. Diethoxy(methyl)vinylsilane | 5507-44-8 [chemicalbook.com]
- 5. 5507-44-8|Diethoxy(methyl)(vinyl)silane|BLD Pharm [bldpharm.com]
- 6. innospk.com [innospk.com]
- 7. 二乙氧基甲基乙烯硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Diethoxy(methyl)vinylsilane: A Comprehensive Technical Guide for Scientific Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346783#diethoxy-methyl-vinylsilane-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com